L-Seryl-L-prolyl-L-prolyl-L-leucyl-L-leucyl-L-threonine
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Overview
Description
L-Seryl-L-prolyl-L-prolyl-L-leucyl-L-leucyl-L-threonine is a peptide compound composed of six amino acids: serine, proline, proline, leucine, leucine, and threonine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biotechnology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-prolyl-L-prolyl-L-leucyl-L-leucyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
For large-scale production, automated peptide synthesizers are used to streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the peptide. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-prolyl-L-prolyl-L-leucyl-L-leucyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The serine and threonine residues can be oxidized to form hydroxylated derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
The major products formed from these reactions include modified peptides with altered functional groups, which can impact the peptide’s biological activity and stability.
Scientific Research Applications
L-Seryl-L-prolyl-L-prolyl-L-leucyl-L-leucyl-L-threonine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Seryl-L-prolyl-L-prolyl-L-leucyl-L-leucyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context in which the peptide is studied.
Comparison with Similar Compounds
Similar Compounds
Cyclo(L-Leucyl-L-Prolyl): A cyclic dipeptide with antifungal properties.
L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine: Another peptide with potential biological activities.
Uniqueness
L-Seryl-L-prolyl-L-prolyl-L-leucyl-L-leucyl-L-threonine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it a valuable compound for studying peptide interactions and developing peptide-based therapeutics.
Properties
CAS No. |
918529-41-6 |
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Molecular Formula |
C29H50N6O9 |
Molecular Weight |
626.7 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C29H50N6O9/c1-15(2)12-19(24(38)31-20(13-16(3)4)25(39)33-23(17(5)37)29(43)44)32-26(40)21-8-6-10-34(21)28(42)22-9-7-11-35(22)27(41)18(30)14-36/h15-23,36-37H,6-14,30H2,1-5H3,(H,31,38)(H,32,40)(H,33,39)(H,43,44)/t17-,18+,19+,20+,21+,22+,23+/m1/s1 |
InChI Key |
ALNYKDRBNYQFCP-KVWWBZGASA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H](CO)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CO)N |
Origin of Product |
United States |
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